molecular formula C49H69N13O10S2 B10853885 Y-c[D-Pen-D-(2')Nal-GSFC]KR-NH2

Y-c[D-Pen-D-(2')Nal-GSFC]KR-NH2

Cat. No.: B10853885
M. Wt: 1064.3 g/mol
InChI Key: RLMDVJMHWZVFEI-LNZYVXNRSA-N
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Description

The compound Y-c[D-Pen-D-(2’)Nal-GSFC]KR-NH2 is a synthetic peptide known for its potential inhibitory effects on specific protein kinases. It is often studied in the context of biochemical and pharmacological research due to its unique structure and biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Y-c[D-Pen-D-(2’)Nal-GSFC]KR-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Industrial Production Methods

Industrial production of Y-c[D-Pen-D-(2’)Nal-GSFC]KR-NH2 follows similar principles but on a larger scale. Automated peptide synthesizers and optimized reaction conditions are employed to ensure high yield and purity. The use of advanced purification techniques, such as preparative HPLC, is crucial for obtaining the final product suitable for research and potential therapeutic applications .

Chemical Reactions Analysis

Types of Reactions

Y-c[D-Pen-D-(2’)Nal-GSFC]KR-NH2: can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may result in the cleavage of disulfide bonds .

Scientific Research Applications

Y-c[D-Pen-D-(2’)Nal-GSFC]KR-NH2: has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Y-c[D-Pen-D-(2’)Nal-GSFC]KR-NH2 involves its interaction with specific protein kinases. It binds to the active site of the kinase, inhibiting its activity. This inhibition can affect various cellular pathways, leading to changes in cell signaling and function. The compound’s unique structure allows for selective binding to target kinases, making it a valuable tool in research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Y-c[D-Pen-D-(2’)Nal-GSFC]KR-NH2: stands out due to its specific amino acid sequence and cyclic structure, which confer unique binding properties and biological activity. Compared to similar compounds, it may exhibit different selectivity and potency towards target kinases, making it a valuable compound for targeted research .

Properties

Molecular Formula

C49H69N13O10S2

Molecular Weight

1064.3 g/mol

IUPAC Name

(4S,7R,10S,16R,19S)-19-acetamido-N-[(2S)-6-amino-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]-7-benzyl-10-(hydroxymethyl)-20,20-dimethyl-16-(naphthalen-2-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide

InChI

InChI=1S/C49H69N13O10S2/c1-28(64)56-40-47(72)61-35(24-30-18-19-31-14-7-8-15-32(31)22-30)42(67)55-25-39(65)57-37(26-63)45(70)60-36(23-29-12-5-4-6-13-29)44(69)62-38(27-73-74-49(40,2)3)46(71)59-34(16-9-10-20-50)43(68)58-33(41(51)66)17-11-21-54-48(52)53/h4-8,12-15,18-19,22,33-38,40,63H,9-11,16-17,20-21,23-27,50H2,1-3H3,(H2,51,66)(H,55,67)(H,56,64)(H,57,65)(H,58,68)(H,59,71)(H,60,70)(H,61,72)(H,62,69)(H4,52,53,54)/t33-,34-,35+,36+,37-,38+,40-/m0/s1

InChI Key

RLMDVJMHWZVFEI-LNZYVXNRSA-N

Isomeric SMILES

CC(=O)N[C@H]1C(=O)N[C@@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](CSSC1(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)CC2=CC=CC=C2)CO)CC3=CC4=CC=CC=C4C=C3

Canonical SMILES

CC(=O)NC1C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(CSSC1(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)N)CC2=CC=CC=C2)CO)CC3=CC4=CC=CC=C4C=C3

Origin of Product

United States

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